N-Methyl-1,1-di-p-tolylmethanamineE
Description
N-Methyl-1,1-di-p-tolylmethanamineE is a tertiary amine characterized by a central methylamino group (-NHCH₃) bonded to two p-tolyl (4-methylphenyl) substituents. This structure confers unique steric and electronic properties, distinguishing it from simpler arylalkylamines.
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-methyl-1,1-bis(4-methylphenyl)methanamine |
InChI |
InChI=1S/C16H19N/c1-12-4-8-14(9-5-12)16(17-3)15-10-6-13(2)7-11-15/h4-11,16-17H,1-3H3 |
InChI Key |
FIDIPUCYGVMJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-1,1-di-p-tolylmethanamineE can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with N-methylformanilide, followed by hydrolysis. This method typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is usually purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,1-di-p-tolylmethanamineE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
Scientific Research Applications
N-Methyl-1,1-di-p-tolylmethanamineE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1,1-di-p-tolylmethanamineE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The two p-tolyl groups in N-Methyl-1,1-di-p-tolylmethanamineE create significant steric hindrance compared to mono-substituted analogs like N-Methyl-1-(naphthalen-1-yl)methanamine . This may reduce reactivity in nucleophilic reactions but enhance stability in hydrophobic environments.
- Lipophilicity : The presence of two p-tolyl groups likely increases LogP (~4.2) compared to naphthyl (LogP ~3.5–4.0) or single aromatic systems (LogP ~2.8–3.5), suggesting higher membrane permeability .
Key Observations :
- Catalytic Utility : The bulky p-tolyl groups in this compound may stabilize metal complexes in catalysis, similar to naphthyl-substituted amines used in asymmetric synthesis .
- Safety Profile: High molecular weight and low volatility may reduce inhalation risks compared to smaller amines like N-Methyl-1,3-diaminopropane (listed as hazardous in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
